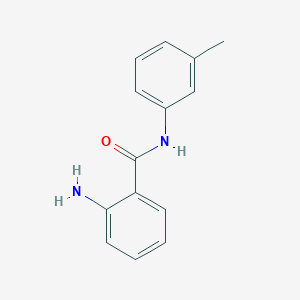

2-amino-N-(3-methylphenyl)benzamide

Description

BenchChem offers high-quality 2-amino-N-(3-methylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(3-methylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-5-4-6-11(9-10)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUXETNDOIBMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368767 | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22312-62-5 | |

| Record name | 2-Amino-N-(3-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22312-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-N-(3-methylphenyl)benzamide CAS number

An In-depth Technical Guide to 2-amino-N-(3-methylphenyl)benzamide (CAS No. 22312-62-5)

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-(3-methylphenyl)benzamide, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document delineates its fundamental physicochemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its utility as a scaffold in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.

Compound Identification and Physicochemical Properties

2-amino-N-(3-methylphenyl)benzamide is an organic compound featuring a benzamide core structure substituted with an amino group on the benzoyl ring and a 3-methylphenyl (m-tolyl) group on the amide nitrogen.[1] This unique arrangement of functional groups, including two hydrogen bond donors and two acceptors, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]

Chemical Structure:

-

IUPAC Name: 2-amino-N-(3-methylphenyl)benzamide[1]

The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 226.27 g/mol | [1] |

| Melting Point | 113-114 °C | [2] |

| Boiling Point | 324.1 °C at 760 mmHg | [2] |

| Density | 1.21 g/cm³ | [2] |

| Flash Point | 149.8 °C | [2] |

| Vapor Pressure | 0.000251 mmHg at 25°C | [2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

| DSSTox ID | DTXSID90368767 | [2] |

Synthesis and Mechanistic Insights

The synthesis of N-substituted 2-aminobenzamides can be achieved through several routes. A highly efficient and common laboratory-scale method involves the reaction of isatoic anhydride with the corresponding amine, in this case, 3-methylaniline (m-toluidine). This method is favored for its operational simplicity and the generation of carbon dioxide as the only significant byproduct, which simplifies purification.

The reaction proceeds via nucleophilic acyl substitution. The primary amine (3-methylaniline) attacks one of the carbonyl groups of the isatoic anhydride, leading to the opening of the heterocyclic ring. The resulting unstable carbamic acid intermediate readily decarboxylates to yield the final 2-amino-N-(3-methylphenyl)benzamide product.

Sources

2-amino-N-(3-methylphenyl)benzamide molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-amino-N-(3-methylphenyl)benzamide

Introduction

2-amino-N-(3-methylphenyl)benzamide is a distinct organic molecule belonging to the benzamide class of compounds. Its structure, characterized by an anthranilamide core linked to a meta-tolyl group, makes it a valuable scaffold and intermediate in the fields of medicinal chemistry and materials science. This guide offers a comprehensive analysis of its molecular architecture, physicochemical properties, synthesis, and characterization, providing researchers and drug development professionals with a foundational understanding of this versatile compound. Its significance lies in its role as a precursor for more complex molecules, with derivatives being investigated for potential therapeutic applications, including antimicrobial and anticancer activities[1].

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for scientific rigor. 2-amino-N-(3-methylphenyl)benzamide is cataloged under CAS Number 22312-62-5. Its molecular formula is C₁₄H₁₄N₂O, corresponding to a molecular weight of 226.27 g/mol [1][2].

Core Structural Features

The molecule's architecture is built upon a benzamide framework. Key features include:

-

A Benzoyl Ring: This aromatic ring is substituted with an amino group (-NH₂) at the ortho (C2) position.

-

An Amide Linkage (-CONH-): This functional group connects the benzoyl ring to the second aromatic system and is a critical determinant of the molecule's conformation and hydrogen bonding capabilities.

-

A 3-Methylphenyl (m-tolyl) Group: This ring is attached to the nitrogen atom of the amide linkage. The methyl group's position influences steric hindrance and electronic properties.

The presence of both hydrogen bond donor (-NH₂ and -NH-) and acceptor (C=O and the nitrogen lone pairs) sites dictates its intermolecular interactions and, consequently, its physical properties and biological target binding potential[1].

Caption: 2D structure of 2-amino-N-(3-methylphenyl)benzamide.

Conformational Analysis

For the title compound, the presence of the ortho-amino group on the benzoyl ring introduces the potential for intramolecular hydrogen bonding with the amide oxygen or hydrogen. This interaction can influence the planarity of the benzoyl-amide portion of the molecule, potentially reducing the dihedral angle between the benzoyl ring and the amide plane compared to its non-aminated counterpart.

Physicochemical Data Summary

The key physicochemical properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 22312-62-5 | [1][2] |

| Molecular Formula | C₁₄H₁₄N₂O | [1][2] |

| Molecular Weight | 226.27 g/mol | [1][2] |

| Melting Point | 113-114 °C | [2] |

| Boiling Point | 324.1 °C at 760 mmHg | [2] |

| Density | 1.21 g/cm³ | [2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

Synthesis and Manufacturing

The synthesis of 2-amino-N-(3-methylphenyl)benzamide can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Traditional Batch Synthesis

A conventional and reliable approach involves the coupling of an activated 2-aminobenzoic acid derivative with 3-methylaniline. A plausible laboratory-scale protocol is outlined below.

Protocol: Amide Coupling via Acyl Chloride

-

Protection of the Amino Group: The amino group of 2-aminobenzoic acid is first protected (e.g., as an N-acetyl derivative) to prevent self-polymerization and other side reactions.

-

Formation of Acyl Chloride: The protected 2-aminobenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent (e.g., dichloromethane or THF) to form the corresponding acyl chloride. This step is typically performed at 0 °C to room temperature. The causality here is the conversion of the carboxylic acid, a poor electrophile, into a highly reactive acyl chloride, which is readily attacked by the nucleophilic aniline.

-

Amide Coupling (Schotten-Baumann conditions): The freshly prepared acyl chloride is added dropwise to a solution of 3-methylaniline (m-toluidine) in a suitable solvent, often in the presence of a base like pyridine or triethylamine. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for an acetyl group) to yield the final product, 2-amino-N-(3-methylphenyl)benzamide.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Modern Continuous Flow Synthesis

For improved efficiency, safety, and scalability, continuous flow microreactors offer a superior alternative to batch processing. This technology enables precise control over reaction parameters, leading to higher yields and purity.

Workflow: Continuous Flow Synthesis

Research has demonstrated that 2-amino-N-(3-methylphenyl)benzamide can be synthesized with excellent yields (79-96%) and short residence times (as low as 10 minutes) using integrated microreactor systems[1].

Sources

A Comprehensive Technical Guide to the Physical Properties of 2-amino-N-(3-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(3-methylphenyl)benzamide, a substituted aromatic amide, serves as a valuable building block in the synthesis of a diverse range of organic molecules, particularly in the realm of medicinal chemistry. Its structural features, comprising a benzamide core with an ortho-amino group and a meta-methylphenyl substituent on the amide nitrogen, impart a unique combination of steric and electronic properties. These characteristics govern its reactivity, intermolecular interactions, and, consequently, its physical properties. A thorough understanding of these properties is paramount for its effective utilization in research and development, from reaction optimization and purification to formulation and quality control. This in-depth technical guide provides a comprehensive overview of the core physical properties of 2-amino-N-(3-methylphenyl)benzamide, supported by experimental data and established scientific principles.

Molecular and Chemical Identity

A foundational aspect of understanding any chemical entity is its fundamental molecular and chemical identity. This information provides the basis for all subsequent physical and chemical characterizations.

| Identifier | Value | Source |

| Chemical Name | 2-amino-N-(3-methylphenyl)benzamide | ECHEMI |

| CAS Number | 22312-62-5 | ECHEMI |

| Molecular Formula | C₁₄H₁₄N₂O | ECHEMI |

| Molecular Weight | 226.27 g/mol | ECHEMI |

The relationship between these core identifiers is illustrated in the following diagram:

Caption: Workflow for the determination of melting point by the capillary method.

Spectroscopic Characterization

Note on Spectral Data: The following spectral data is for the isomeric compound 2-amino-N-(p-tolyl)benzamide (2-amino-N-(4-methylphenyl)benzamide), as reported in a study by Bennani et al. [1]Due to the close structural similarity, this data serves as a strong reference for what can be expected for the m-tolyl isomer.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the different types of protons and their chemical environments within a molecule.

Expected ¹H NMR Data (based on the p-tolyl isomer in DMSO-d₆): [1]* δ 7.76 (1H, br s, NH): This broad singlet corresponds to the amide proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

δ 7.41–7.45 (3H, m): This multiplet arises from the aromatic protons on the benzamide ring.

-

δ 7.23 (1H, t, J = 7.7 Hz): This triplet is also from a proton on the benzamide ring.

-

δ 7.15 (2H, d, J = 8.0 Hz): This doublet corresponds to two of the aromatic protons on the tolyl ring.

-

δ 6.68–6.70 (2H, m): This multiplet is attributed to the remaining aromatic protons on the benzamide ring, which are shielded by the ortho-amino group.

-

δ 5.43 (2H, br s, NH₂): This broad singlet represents the two protons of the primary amino group.

-

δ 2.33 (3H, s, CH₃): This sharp singlet is characteristic of the methyl group protons on the tolyl ring.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Expected ¹³C NMR Data (based on the p-tolyl isomer in DMSO-d₆): [1]* δ 167.6 (C=O): This signal in the downfield region is characteristic of the amide carbonyl carbon.

-

δ 148.9, 135.3, 134.2, 132.7, 129.6, 127.3, 120.8, 117.5, 116.8, 116.4: These signals correspond to the various aromatic carbons in the benzamide and tolyl rings. The specific assignments require more detailed 2D NMR experiments.

-

δ 21.0 (CH₃): This upfield signal is characteristic of the methyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Data (based on the p-tolyl isomer, KBr): [1]* 3465, 3362, 3273 cm⁻¹ (N-H stretching): These multiple peaks are characteristic of the symmetric and asymmetric stretching vibrations of the primary amino group (NH₂) and the stretching vibration of the secondary amide (N-H). The presence of multiple peaks in this region is a strong indicator of these functional groups.

-

1637 cm⁻¹ (C=O stretching): This strong absorption is characteristic of the amide I band, which is primarily due to the C=O stretching vibration.

-

~1600-1450 cm⁻¹ (C=C stretching): These absorptions are typical for aromatic C=C bond stretching.

-

~1300-1000 cm⁻¹ (C-N stretching): The C-N stretching vibrations are expected in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum Data (based on the p-tolyl isomer): [1]* m/z 226 [M⁺]: This would be the molecular ion peak, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: The fragmentation would likely involve cleavage of the amide bond, leading to characteristic fragment ions. For the p-tolyl isomer, major fragments are observed at m/z 209, 191, 133, 118 (base peak), and 105. A similar fragmentation pattern would be expected for the m-tolyl isomer, with the base peak likely corresponding to the tolyl-containing fragment.

Safe Handling and Storage

As with any chemical substance, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [2][3]* Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. [2]For long-term storage, refrigeration at 4 °C and protection from light are recommended to preserve its chemical integrity. [4]

Conclusion

This technical guide has provided a detailed overview of the key physical properties of 2-amino-N-(3-methylphenyl)benzamide. The presented data, including molecular identifiers, physicochemical properties, a detailed experimental protocol for melting point determination, and a comprehensive analysis of expected spectroscopic characteristics, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these fundamental properties is crucial for the successful application of this versatile chemical intermediate in synthesis, analysis, and formulation.

References

-

Bennani, B., Kerbal, A., Daoudi, M., Baba, B.F., Houari, G.A., Jalbout, A.F., Mimouni, M., & Benazza, M. (2013). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 18(5), 5347-5363. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

-

Stanford Research Systems. (n.d.). Melting Point Determination. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: P-AMINO BENZAMIDE. [Link]

Sources

2-amino-N-(3-methylphenyl)benzamide solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-amino-N-(3-methylphenyl)benzamide

Authored by: A Senior Application Scientist

Abstract

The preclinical and formulation development of any novel chemical entity is critically dependent on a thorough understanding of its physicochemical properties, with aqueous solubility being a paramount parameter. Solubility directly influences a compound's dissolution rate, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility profile of 2-amino-N-(3-methylphenyl)benzamide, a novel benzamide derivative. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies and theoretical considerations necessary to establish a complete and reliable solubility profile. We will delve into predictive computational models, detailed experimental protocols for kinetic and thermodynamic solubility, the impact of pH, and data interpretation, providing researchers and drug development professionals with a robust roadmap for investigation.

Introduction: The Central Role of Solubility in Drug Development

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved therapeutic agents. The solubility of these compounds, however, can vary dramatically based on their substitution patterns. For a novel molecule like 2-amino-N-(3-methylphenyl)benzamide, an early and accurate assessment of its solubility is not merely a data point; it is a critical determinant of its "developability." Poor aqueous solubility can lead to a cascade of downstream challenges, including incomplete absorption, high inter-patient variability, and difficulties in formulating a viable drug product.

This guide establishes a systematic approach to fully characterize the solubility of 2-amino-N-(3-methylphenyl)benzamide. We will proceed from theoretical predictions to rigorous experimental validation, ensuring a self-validating and trustworthy dataset.

Physicochemical Properties and In-Silico Solubility Prediction

Before embarking on laboratory experiments, a foundational understanding of the molecule's intrinsic properties is essential. These properties govern its behavior in solution and can be used to generate initial, predictive estimates of solubility.

Molecular Structure and Key Functional Groups

-

Primary Amine (-NH2): This group can act as a hydrogen bond donor and a weak base, suggesting that solubility will be pH-dependent, increasing in acidic conditions due to protonation.

-

Amide (-CONH-): The amide linkage is polar and can participate in hydrogen bonding, contributing favorably to solubility.

-

Aromatic Rings: The two phenyl rings introduce significant hydrophobicity, which is expected to be the primary factor limiting aqueous solubility.

-

Methyl Group (-CH3): This small alkyl group on the aniline ring adds to the overall lipophilicity of the molecule.

Based on this structure, 2-amino-N-(3-methylphenyl)benzamide is predicted to be a weakly basic compound with limited aqueous solubility, likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV candidate.

Predicted Physicochemical Properties

Computational tools are invaluable for providing initial estimates and guiding experimental design. The following table summarizes key properties predicted using standard algorithms.

| Parameter | Predicted Value | Implication for Solubility |

| Molecular Weight | 226.28 g/mol | Low molecular weight is generally favorable for solubility. |

| logP (Octanol/Water) | ~2.5 - 3.5 | Indicates a preference for lipid environments; suggests low aqueous solubility. |

| pKa (Basic) | ~2.0 - 3.0 (for the amino group) | Protonation below this pH will increase solubility. |

| Topological Polar Surface Area (TPSA) | ~69 Ų | A moderate TPSA suggests some capacity for hydrogen bonding. |

Experimental Solubility Determination: A Multi-Faceted Approach

No single experiment can define a compound's solubility profile. A combination of kinetic and thermodynamic assays across various biorelevant media is required for a comprehensive understanding.

Kinetic Solubility Screening

Kinetic solubility measures the concentration of a compound in solution when it is rapidly precipitated from a high-concentration DMSO stock. This is a high-throughput method ideal for early discovery to flag potential issues. The most common method is nephelometry or turbidimetry.

The following diagram outlines the standard workflow for assessing kinetic solubility.

Caption: Workflow for a typical nephelometric kinetic solubility assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-amino-N-(3-methylphenyl)benzamide in 100% dimethyl sulfoxide (DMSO).

-

Compound Dispensing: Using an acoustic dispenser or liquid handler, dispense 2 µL of the stock solution into the wells of a clear-bottom 96-well microplate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the turbidity readings against a calibration curve or pre-defined threshold to determine the kinetic solubility value.

Thermodynamic Solubility (Equilibrium Solubility)

Thermodynamic solubility is the true measure of a compound's solubility at equilibrium. It is a lower-throughput but more accurate and definitive measurement, critical for later-stage development. The shake-flask method is the gold standard.

Caption: Gold-standard shake-flask workflow for thermodynamic solubility.

-

Preparation: Add an excess amount of solid, crystalline 2-amino-N-(3-methylphenyl)benzamide to a series of vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4). The presence of visible solid material throughout the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration of the supernatant through a 0.22 µm filter. Care must be taken to ensure the compound does not adsorb to the filter material.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and determine the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: The solubility is reported in units of µg/mL or µM.

pH-Solubility Profile

Given the presence of a basic amine group, the solubility of 2-amino-N-(3-methylphenyl)benzamide is expected to be highly dependent on pH. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract. This is determined by performing the thermodynamic solubility assay across a range of physiologically relevant pH values.

A typical pH-solubility curve for a weak base like 2-amino-N-(3-methylphenyl)benzamide would show:

-

High Solubility at Low pH: In acidic environments (pH < pKa), the primary amine is protonated (-NH3+), forming a more soluble salt.

-

Decreasing Solubility as pH Increases: As the pH approaches and surpasses the pKa, the equilibrium shifts towards the neutral, less soluble free base form.

-

Plateau at High pH: At pH values significantly above the pKa, the compound's intrinsic solubility (S₀) is reached.

Summary of Expected Solubility Profile and Data Presentation

The following table presents a hypothetical but realistic solubility profile for 2-amino-N-(3-methylphenyl)benzamide, based on the principles discussed. This serves as a template for reporting experimental findings.

| Assay Type | Medium | Temperature | Expected Solubility (µg/mL) | Method |

| Kinetic Solubility | PBS, pH 7.4 | 25°C | 15 - 40 | Nephelometry |

| Thermodynamic | SGF, pH 2.0 | 37°C | > 250 | Shake-Flask HPLC-UV |

| Thermodynamic | FaSSIF, pH 6.5 | 37°C | 5 - 15 | Shake-Flask HPLC-UV |

| Thermodynamic | FeSSIF, pH 5.0 | 37°C | 20 - 50 | Shake-Flask HPLC-UV |

| Thermodynamic | Phosphate Buffer, pH 7.4 | 37°C | < 5 | Shake-Flask HPLC-UV |

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid; FeSSIF: Fed State Simulated Intestinal Fluid.

Conclusion and Formulation Implications

The comprehensive solubility characterization of 2-amino-N-(3-methylphenyl)benzamide is a cornerstone of its preclinical assessment. The methodologies outlined in this guide, from in-silico prediction to gold-standard shake-flask analysis, provide the necessary framework to generate a reliable and actionable dataset. The anticipated profile of a weakly basic compound with low intrinsic solubility suggests that formulation strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations may be necessary to achieve adequate oral bioavailability. This systematic investigation ensures that solubility-related risks are identified and mitigated early in the drug development lifecycle.

References

-

Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on the Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

-

Title: The Biopharmaceutics Classification System (BCS) Guidance Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Current best practices for the generation of reliable aqueous solubility data for drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

-

Title: Shake-Flask Method for Solubility Determination Source: OECD Guideline for Testing of Chemicals, No. 105 URL: [Link]

-

Title: High-Throughput Measurement of Kinetic Aqueous Solubility Source: SLAS Discovery (formerly Journal of Biomolecular Screening) URL: [Link]

Unveiling the Mechanism of Action of 2-amino-N-(3-methylphenyl)benzamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action for the compound 2-amino-N-(3-methylphenyl)benzamide. Synthesizing data from structure-activity relationship (SAR) studies of analogous benzamide derivatives, this document posits that the primary biological target of this compound is the KCNQ (Kv7) family of voltage-gated potassium channels. We delve into the molecular rationale for this hypothesis, present detailed experimental protocols for its validation, and discuss other potential, albeit less characterized, biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological profile of this and similar small molecules.

Introduction to 2-amino-N-(3-methylphenyl)benzamide

2-amino-N-(3-methylphenyl)benzamide is a small organic molecule featuring a benzamide core, an amino group at the 2-position of the benzoyl ring, and a 3-methylphenyl substituent on the amide nitrogen. Its chemical structure suggests a potential for diverse biological activities, and while it has been noted as a key intermediate in the synthesis of various pharmaceutical agents, its intrinsic mechanism of action has not been extensively elucidated in dedicated studies.[1] Derivatives of the broader 2-aminobenzamide class have been investigated for antimicrobial and anticancer properties.[1] However, the structural resemblance to a well-established class of neuromodulatory agents provides a compelling avenue for investigation.

Table 1: Physicochemical Properties of 2-amino-N-(3-methylphenyl)benzamide

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.28 g/mol |

| CAS Number | 22312-62-5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Proposed Primary Mechanism of Action: KCNQ Potassium Channel Modulation

Based on extensive research into the pharmacology of benzamide derivatives, we hypothesize that 2-amino-N-(3-methylphenyl)benzamide functions as a positive modulator (opener) of KCNQ (Kv7) voltage-gated potassium channels.

The KCNQ Channel Family: Critical Regulators of Neuronal Excitability

The KCNQ family, particularly the KCNQ2 and KCNQ3 subtypes, are the primary molecular correlates of the M-current, a slowly activating and non-inactivating potassium current that plays a crucial role in stabilizing the resting membrane potential of neurons and controlling their firing rates.[2][3] By opening these channels, M-current enhancers cause an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy and certain types of pain.[4][5]

The Benzamide Pharmacophore and KCNQ Channel Activity

Numerous studies have identified the benzamide scaffold as a core component of potent KCNQ channel openers.[4] Structure-activity relationship (SAR) studies on N-pyridyl and pyrimidine benzamides have revealed key features necessary for this activity.[4] While 2-amino-N-(3-methylphenyl)benzamide itself has not been the direct subject of these published studies, its structural components align with the established pharmacophore.

The general pharmacophore for many benzamide-based KCNQ openers includes an aromatic ring system linked via an amide bond to another (often heterocyclic) aromatic ring. The specific substitutions on these rings are critical for potency and selectivity. For instance, the discovery of N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (ICA-027243) as a selective KCNQ2/Q3 opener highlights the importance of the substituted benzamide moiety.[4]

The 2-amino group on the benzoyl ring of our topic compound is a notable feature. While many documented KCNQ openers feature other substitutions, the presence of an amino group can significantly influence the electronic properties and hydrogen bonding potential of the molecule, which could in turn affect its interaction with the channel protein.

Figure 1: Proposed mechanism of action of 2-amino-N-(3-methylphenyl)benzamide as a KCNQ channel opener.

Experimental Protocols for Mechanism Validation

To rigorously test the hypothesis that 2-amino-N-(3-methylphenyl)benzamide modulates KCNQ channels, a multi-tiered experimental approach is recommended, progressing from high-throughput screening to detailed biophysical characterization.

High-Throughput Screening: Fluorescence-Based Ion Flux Assays

The initial step involves screening the compound for its ability to modulate potassium channel activity in a high-throughput format. The FluxOR™ Potassium Ion Channel Assay is a well-validated method for this purpose.[1][6][7]

Principle: This assay utilizes the permeability of potassium channels to thallium ions (Tl⁺). A proprietary thallium-sensitive fluorescent dye is loaded into cells expressing the target KCNQ channels (e.g., KCNQ2/3 co-expressed in HEK293 cells). When the channels open, Tl⁺ enters the cell and binds to the dye, causing a significant increase in fluorescence.[1][7] The intensity of the fluorescence is proportional to the number of open channels.[6][8]

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture HEK293 cells stably co-expressing human KCNQ2 and KCNQ3 channels in appropriate media.

-

Plate the cells in 96- or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare the FluxOR™ dye loading solution according to the manufacturer's instructions.

-

Remove the culture medium from the cell plates and add the dye loading solution.

-

Incubate the plates at 37°C for 60-90 minutes to allow for dye uptake.

-

-

Compound Incubation:

-

Prepare serial dilutions of 2-amino-N-(3-methylphenyl)benzamide in the assay buffer.

-

After dye loading, wash the cells with assay buffer.

-

Add the compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature. Include a known KCNQ opener (e.g., retigabine) as a positive control and a vehicle control (e.g., DMSO).

-

-

Stimulation and Fluorescence Reading:

-

Prepare a stimulus buffer containing thallium sulfate.

-

Use a fluorescence plate reader equipped with an automated injection system to add the stimulus buffer to each well.

-

Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 495/525 nm) over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Plot the ΔF against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

-

Figure 2: Workflow for the FluxOR™ Potassium Ion Flux Assay.

Gold Standard Confirmation: Electrophysiology (Patch-Clamp)

While fluorescence assays are excellent for initial screening, electrophysiology provides direct measurement of ion channel currents and detailed information about the mechanism of modulation. Whole-cell patch-clamp is the gold standard for characterizing ion channel modulators.[9][10]

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single cell expressing the target ion channels. The membrane patch under the pipette tip is then ruptured, allowing for control of the membrane potential and measurement of the ionic currents flowing through the channels.

Step-by-Step Protocol:

-

Cell Preparation:

-

Use cells expressing the KCNQ channel subtype of interest (e.g., KCNQ2/3).

-

Plate the cells on glass coverslips at a low density suitable for patch-clamping.

-

-

Recording Setup:

-

Mount a coverslip in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution.

-

Fill a borosilicate glass micropipette with an internal solution and mount it on the headstage of a patch-clamp amplifier.

-

-

Obtaining a Whole-Cell Recording:

-

Approach a cell with the micropipette and form a gigaohm seal.

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Voltage Protocol and Data Acquisition:

-

Hold the cell at a negative potential (e.g., -80 mV).

-

Apply a voltage-step protocol to activate the KCNQ channels. A typical protocol involves a series of depolarizing steps to various potentials (e.g., from -80 mV to +40 mV).

-

Record the resulting potassium currents.

-

-

Compound Application and Analysis:

-

Obtain a stable baseline recording of the KCNQ currents.

-

Perfuse the chamber with the external solution containing a known concentration of 2-amino-N-(3-methylphenyl)benzamide.

-

Record the currents in the presence of the compound.

-

Analyze the data to determine the effect of the compound on key channel properties, such as:

-

Current amplitude: An increase in current amplitude at a given voltage suggests channel opening.

-

Voltage-dependence of activation (V₁/₂): A leftward shift in the conductance-voltage (G-V) curve indicates that the channel opens at more negative potentials, a hallmark of many KCNQ openers.[11]

-

-

Figure 3: Workflow for the Whole-Cell Patch-Clamp Electrophysiology Protocol.

Other Potential Biological Activities

While KCNQ channel modulation is the most probable primary mechanism of action, the chemical structure of 2-amino-N-(3-methylphenyl)benzamide allows for the possibility of other biological interactions.

-

Antimicrobial and Antifungal Activity: Some substituted 2-amino-N-phenylbenzamides have demonstrated activity against various microbial and fungal strains.[8] This suggests that the compound could potentially interfere with essential cellular processes in these organisms.

-

Anticancer Activity: Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[6] The proposed mechanisms for some of these derivatives include the inhibition of tubulin polymerization.[6]

-

Other Ion Channel Modulation: The benzamide scaffold is present in modulators of other ion channels as well, including voltage-gated sodium and calcium channels. Therefore, off-target effects on these channels should be considered and can be investigated using similar electrophysiological techniques.

Conclusion

The available evidence from the broader class of benzamide-containing pharmaceuticals strongly suggests that 2-amino-N-(3-methylphenyl)benzamide is likely to act as a modulator of KCNQ potassium channels. This guide provides the theoretical framework and detailed experimental protocols necessary to validate this hypothesis. Confirmation of this mechanism of action would place this compound within a therapeutically relevant class of molecules with potential applications in epilepsy, pain, and other disorders of neuronal hyperexcitability. Further investigation into its selectivity profile and potential off-target activities will be crucial for its future development.

References

-

National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Cell-based potassium ion channel screening using the FluxOR assay. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

-

Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT. PubMed. Retrieved from [Link]

-

Roskilde University Research Portal. (n.d.). Electrophysiological characterisation of KCNQ channel modulators. Retrieved from [Link]

-

National Center for Biotechnology Information. (2003). Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2004). The synthesis and structure-activity relationships of 3-amino-4-benzylquinolin-2-ones; discovery of novel KCNQ2 channel openers. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Ligand activation mechanisms of human KCNQ2 channel. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2004). Synthesis and structure-activity relationship of acrylamides as KCNQ2 potassium channel openers. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). Benzamide derivatives as blockers of Kv1.3 ion channel. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Kcnq channel modulating compounds and their pharmaceutical use.

-

ResearchGate. (2016). (PDF) Synthesis and evaluation of potent KCNQ2/3-specific channel activators. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide derivatives as blockers of Kv1.3 ion channel | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). Kcnq channels as therapeutic targets.

- Google Patents. (n.d.). Carboxamide derivatives as ion channel modulators.

Sources

- 1. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Ligand activation mechanisms of human KCNQ2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-based potassium ion channel screening using the FluxOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FluxOR II Green Potassium Ion Channel Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. moleculardevices.com [moleculardevices.com]

- 9. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vbn.aau.dk [vbn.aau.dk]

- 11. Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers using QPatch HT - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-amino-N-(3-methylphenyl)benzamide: A Technical Guide to Target Identification and Validation

Foreword: The Promise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for drug discovery. The o-aminobenzamide structure is a prime example of such a scaffold, and within this class, 2-amino-N-(3-methylphenyl)benzamide stands out as a compound of significant interest. Preliminary research has hinted at its potential across a spectrum of therapeutic areas, including oncology and infectious diseases.[1][2] This technical guide provides an in-depth exploration of the potential therapeutic targets of 2-amino-N-(3-methylphenyl)benzamide, grounded in the established activities of structurally related compounds. We will delve into the scientific rationale for pursuing these targets and present a comprehensive, step-by-step framework for their experimental validation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of targeted therapies.

Molecular Profile of 2-amino-N-(3-methylphenyl)benzamide

2-amino-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C₁₄H₁₄N₂O.[1] Its structure is characterized by a benzamide core with a crucial amino group at the 2-position and a 3-methylphenyl (m-tolyl) group attached to the amide nitrogen. This specific arrangement of functional groups, including two hydrogen bond donors and two acceptors, along with two rotatable bonds, governs its conformational flexibility and potential for molecular recognition.[1] These features are critical for its interactions with biological macromolecules and form the basis of its therapeutic potential.[1]

Potential Therapeutic Targets and Mechanistic Hypotheses

The o-aminobenzamide scaffold has been implicated in a variety of biological activities. Based on this precedent, we can hypothesize several promising therapeutic targets for 2-amino-N-(3-methylphenyl)benzamide.

Oncology: A Multi-pronged Approach

Cancer remains a primary focus for the development of novel therapeutics, and o-aminobenzamide derivatives have shown considerable promise in this area.[2][3] Several distinct mechanisms of action have been proposed for this class of compounds, suggesting that 2-amino-N-(3-methylphenyl)benzamide could be a valuable lead for anti-cancer drug discovery.

Scientific Rationale: The metabolic reprogramming of cancer cells is a well-established hallmark of malignancy. Many tumors exhibit an increased reliance on the NAD+ salvage pathway for their energy production and survival. NAMPT is the rate-limiting enzyme in this pathway, making it an attractive target for anti-cancer therapy.[4] Recent studies on novel carbamate-based o-aminobenzamide derivatives have demonstrated potent anti-gastric cancer activity by disrupting NAD+ biosynthesis through the inhibition of NAMPT.[4] This leads to reduced intracellular NAD+ and ATP levels, ultimately triggering mitochondrial damage, cell cycle arrest, and apoptosis.[4] Given the structural similarities, it is plausible that 2-amino-N-(3-methylphenyl)benzamide could also function as a NAMPT inhibitor.

Experimental Validation Workflow:

Caption: Workflow for NAMPT Inhibition Validation.

Detailed Protocol for NAMPT Inhibition Validation:

-

Recombinant NAMPT Enzyme Assay:

-

Utilize a commercially available NAMPT inhibitor screening kit.

-

Titrate 2-amino-N-(3-methylphenyl)benzamide across a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀) against purified recombinant human NAMPT.

-

Include a known NAMPT inhibitor (e.g., FK866) as a positive control.

-

-

Cellular NAD+ Level Measurement:

-

Culture a relevant cancer cell line (e.g., HGC-27 gastric cancer cells).[3]

-

Treat cells with varying concentrations of 2-amino-N-(3-methylphenyl)benzamide for a defined period (e.g., 24-48 hours).

-

Measure intracellular NAD+ and NADH levels using a luminescent or fluorescent assay kit. A significant decrease in the NAD+/NADH ratio would indicate NAMPT inhibition.

-

-

Rescue Experiment:

-

Co-treat the cancer cells with 2-amino-N-(3-methylphenyl)benzamide and nicotinamide mononucleotide (NMN), the product of the NAMPT reaction.

-

Assess cell viability. If the cytotoxic effects of the compound are reversed by NMN supplementation, it strongly suggests that the anti-proliferative activity is mediated through the inhibition of the NAD+ salvage pathway.[4]

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cancer cells with 2-amino-N-(3-methylphenyl)benzamide.

-

Heat the cell lysates to various temperatures and then analyze the soluble fraction for NAMPT protein by Western blot.

-

Ligand binding will stabilize the target protein, resulting in a higher melting temperature compared to untreated controls, thus confirming direct target engagement in a cellular context.

-

Scientific Rationale: The microtubule network is essential for cell division, motility, and intracellular transport, making it a clinically validated target for cancer chemotherapy. A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides has been identified as antitubulin agents that inhibit cancer cell proliferation.[5] These compounds were shown to disrupt tubulin polymerization, leading to cell cycle arrest.[5] The benzamide core of 2-amino-N-(3-methylphenyl)benzamide could potentially interact with the colchicine binding site on tubulin, disrupting microtubule dynamics.

Experimental Validation Workflow:

Caption: Workflow for Tubulin Polymerization Inhibition Validation.

Detailed Protocol for Tubulin Polymerization Inhibition Validation:

-

In Vitro Tubulin Polymerization Assay:

-

Use a fluorescence-based tubulin polymerization assay with purified tubulin.

-

Monitor the increase in fluorescence over time in the presence of various concentrations of 2-amino-N-(3-methylphenyl)benzamide.

-

Inhibitors will prevent the polymerization of tubulin into microtubules, resulting in a lower fluorescence signal.

-

Calculate the IC₅₀ value. Use paclitaxel (stabilizer) and colchicine (destabilizer) as controls.

-

-

Immunofluorescence Microscopy:

-

Culture cancer cells (e.g., HeLa or K562) on coverslips and treat with the compound.[5]

-

Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

-

Visualize the microtubule network using fluorescence microscopy. Disruption of the filamentous network and formation of aberrant structures compared to DMSO-treated controls would indicate antitubulin activity.

-

-

Cell Cycle Analysis:

-

Treat a population of asynchronously growing cancer cells with 2-amino-N-(3-methylphenyl)benzamide for 24 hours.

-

Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.

-

A significant accumulation of cells in the G2/M phase of the cell cycle is a characteristic phenotype of microtubule-destabilizing agents.

-

Infectious Diseases: A Renewed Opportunity

The benzamide scaffold is also present in compounds with demonstrated antimicrobial and antimycobacterial properties.[6][7][8]

Scientific Rationale: Studies have shown that 2-aminobenzamide derivatives possess activity against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Aspergillus fumigatus.[6][8] While the exact molecular targets are often not fully elucidated in initial screenings, potential mechanisms could involve the inhibition of essential enzymes in metabolic pathways, disruption of cell wall synthesis, or interference with DNA replication. The lipophilic nature of the 3-methylphenyl group may facilitate membrane translocation, a key step in reaching intracellular targets.

Experimental Validation Workflow:

Caption: Workflow for Antimicrobial Target Validation.

Detailed Protocol for Antimicrobial Activity and Target Identification:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Perform a broth microdilution assay according to CLSI guidelines.

-

Test 2-amino-N-(3-methylphenyl)benzamide against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[6]

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Mechanism of Action (MoA) Elucidation:

-

Macromolecular Synthesis Assays: To determine if the compound interferes with the synthesis of DNA, RNA, protein, or cell wall, pre-incubate the microbial cells with the compound at its MIC and then add radiolabeled precursors (e.g., ³H-thymidine for DNA, ³H-uridine for RNA, ³H-leucine for protein, and ¹⁴C-N-acetylglucosamine for peptidoglycan). Measure the incorporation of radioactivity into the respective macromolecules.

-

Membrane Permeability Assays: Use fluorescent dyes like propidium iodide (which only enters cells with compromised membranes) or DiSC₃(5) (a membrane potential-sensitive dye) to assess whether the compound disrupts the integrity of the microbial cell membrane.

-

-

Target Identification:

-

Affinity Chromatography: Synthesize a derivative of 2-amino-N-(3-methylphenyl)benzamide that can be immobilized on a solid support. Incubate this with a lysate from the susceptible microbe. Proteins that specifically bind to the compound can be eluted and identified by mass spectrometry.

-

Resistant Mutant Generation: Spontaneously generate resistant mutants by plating a large number of susceptible microbes on agar containing the compound at concentrations above the MIC. Sequence the genomes of the resistant mutants to identify mutations in genes that may encode the drug target.

-

Thrombosis: Targeting the Coagulation Cascade

Scientific Rationale: Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade. Its inhibition is a validated strategy for the prevention and treatment of thromboembolic disorders. A study on novel 2-aminobenzamide derivatives identified compounds with potent antithrombotic activity, and docking studies suggested that these compounds could be inhibitors of fXa.[9] The benzamide moiety can mimic the interactions of natural substrates or known inhibitors within the active site of fXa.

Experimental Validation Workflow:

Caption: Workflow for Factor Xa Inhibition Validation.

Detailed Protocol for Factor Xa Inhibition Validation:

-

Enzymatic Assay:

-

Use a chromogenic assay with purified human Factor Xa. The enzyme cleaves a synthetic substrate, releasing a colored product that can be measured spectrophotometrically.

-

Determine the IC₅₀ of 2-amino-N-(3-methylphenyl)benzamide.

-

Perform kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

-

Assess selectivity by testing the compound against other serine proteases in the coagulation cascade, such as thrombin and trypsin.

-

-

In Vitro Coagulation Assays:

-

Measure the effect of the compound on the prothrombin time (PT) and activated partial thromboplastin time (aPTT) using human plasma.

-

Potent fXa inhibitors are expected to prolong both PT and aPTT.

-

-

In Vivo Thrombosis Models:

-

Utilize established animal models of thrombosis (e.g., ferric chloride-induced carotid artery thrombosis in mice or rats).

-

Administer 2-amino-N-(3-methylphenyl)benzamide orally or intravenously and assess its ability to prevent or reduce thrombus formation compared to vehicle and positive controls (e.g., rivaroxaban, aspirin).[9]

-

Concurrently, measure bleeding time to assess the therapeutic window and potential for adverse effects. A desirable profile would show significant antithrombotic activity without a substantial increase in bleeding time.[9]

-

Quantitative Data Summary

While specific quantitative data for 2-amino-N-(3-methylphenyl)benzamide is not extensively available in the public domain, the following table summarizes representative activity data for structurally related o-aminobenzamide derivatives against the proposed target classes. This serves as a benchmark for the anticipated potency of the topic compound.

| Derivative Class | Target/Assay | Representative Activity | Reference |

| Carbamate-based o-aminobenzamides | HGC-27 Gastric Cancer Cells | IC₅₀ = 0.049 µM | [4] |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 Leukemia Cells | IC₅₀ = 0.57–8.1 µM | [5] |

| 2-amino-N-phenylbenzamides | Mycobacterium tuberculosis | MIC values in the low µg/mL range | [7] |

| 2-aminobenzamide derivatives | Antithrombotic Activity | Comparable to aspirin or warfarin in vivo | [9] |

Conclusion and Future Directions

2-amino-N-(3-methylphenyl)benzamide, by virtue of its o-aminobenzamide core, is a compound with considerable therapeutic promise. The evidence from structurally related molecules strongly suggests that it may exert biological effects through the inhibition of key targets in oncology (NAMPT, tubulin), infectious diseases (essential microbial enzymes), and thrombosis (Factor Xa). The experimental workflows detailed in this guide provide a rigorous and logical framework for systematically validating these hypotheses. Successful validation of any of these targets will pave the way for lead optimization studies, focusing on improving potency, selectivity, and pharmacokinetic properties, ultimately translating a promising molecular scaffold into a potential clinical candidate.

References

-

Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. PMC - NIH. Available from: [Link]

-

Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo. PubMed. Available from: [Link]

-

O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery. CoLab. Available from: [Link]

-

Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD + Salvage Synthesis. PubMed. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available from: [Link]

-

3-Aminobenzamide | C7H8N2O. PubChem. Available from: [Link]

-

Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. Available from: [Link]

-

Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available from: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available from: [Link]

Sources

- 1. Buy 2-amino-N-(3-methylphenyl)benzamide | 22312-62-5 [smolecule.com]

- 2. O-aminobenzamide: An increasingly popular privileged scaffold in drug discovery | CoLab [colab.ws]

- 3. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Carbamate-Based o-aminobenzamide Derivatives as Potent Antigastric Carcinoma Agents via Disrupting NAD+ Salvage Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-amino-N-(3-methylphenyl)benzamide: An In-depth Technical Guide

Introduction

2-amino-N-(3-methylphenyl)benzamide, with the molecular formula C₁₄H₁₄N₂O, is a significant chemical intermediate in the landscape of pharmaceutical research and development.[1] Its structural architecture, featuring a benzamide core with an amino group and a 3-methylphenyl substituent, imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of various bioactive molecules. Accurate structural elucidation and confirmation are paramount for its application in medicinal chemistry. This guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of 2-amino-N-(3-methylphenyl)benzamide, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and expected spectral data presented herein serve as a crucial resource for researchers engaged in the synthesis, analysis, and quality control of this compound and its derivatives.

Molecular Structure and Spectroscopic Overview

The structural features of 2-amino-N-(3-methylphenyl)benzamide dictate its spectroscopic signature. The molecule comprises two aromatic rings linked by an amide functionality, with an amino group on one ring and a methyl group on the other. This arrangement of functional groups gives rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2-amino-N-(3-methylphenyl)benzamide, both ¹H and ¹³C NMR are critical for confirming its identity and purity.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 2-amino-N-(3-methylphenyl)benzamide for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation and Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Acquire the spectrum with proton decoupling.

-

A 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-amino-N-(3-methylphenyl)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the amino protons, and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (N-H) | 8.0 - 9.0 | Singlet (broad) | 1H |

| Aromatic Protons | 6.5 - 7.8 | Multiplets | 8H |

| Amino (NH₂) | 4.0 - 5.5 | Singlet (broad) | 2H |

| Methyl (CH₃) | 2.3 - 2.4 | Singlet | 3H |

Interpretation:

-

The amide proton is expected to appear as a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding.

-

The eight aromatic protons will resonate in the region of 6.5-7.8 ppm, with their specific chemical shifts and coupling patterns determined by their positions on the two benzene rings. Protons ortho to the amino group are expected to be shifted upfield due to its electron-donating nature.

-

The amino group protons typically appear as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

-

The methyl group protons will give a sharp singlet at around 2.3-2.4 ppm.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic Carbons | 110 - 150 |

| Methyl (CH₃) | 20 - 25 |

Interpretation:

-

The carbonyl carbon of the amide group is the most deshielded and will appear at the lowest field (165-170 ppm).

-

The twelve aromatic carbons will have signals in the range of 110-150 ppm. The carbon attached to the amino group will be shifted to a higher field (lower ppm) due to the electron-donating effect of the nitrogen.

-

The methyl carbon will resonate at the highest field (20-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-amino-N-(3-methylphenyl)benzamide will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations.

Experimental Protocol for IR Spectroscopy

Instrumentation and Analysis:

-

A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory, is used.

-

A background spectrum of the clean, empty ATR crystal is collected to correct for atmospheric and instrumental contributions.

-

A small amount of the solid sample is placed on the ATR crystal, and firm contact is ensured using a pressure arm.

-

The IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium (two bands) |

| N-H Stretch (Amide) | 3100 - 3300 | Medium (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Interpretation:

-

The N-H stretching vibrations of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. The secondary amide N-H stretch will be a broader band at a slightly lower wavenumber.

-

The C=O stretching of the amide (Amide I band) is a very strong and characteristic absorption in the 1630-1680 cm⁻¹ range.

-

The N-H bending of the amide (Amide II band) is another key diagnostic peak.

-

The presence of the aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol for Mass Spectrometry

Instrumentation and Analysis:

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will yield a molecular ion (M⁺•) and more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC).

Expected Mass Spectral Data

-

Molecular Ion: The molecular weight of 2-amino-N-(3-methylphenyl)benzamide is 226.28 g/mol .[1]

-

In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 227.

-

In EI-MS, the molecular ion peak (M⁺•) would be observed at m/z 226.

-

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-arylbenzamides involve cleavage of the amide bond.[2][3][4][5]

| Fragment Ion (m/z) | Possible Structure/Loss |

| 120 | [C₇H₆NO]⁺ (benzoyl isocyanate fragment) or [C₇H₈N]⁺ (aminotoluene fragment) |

| 106 | [C₇H₆N]⁺ (loss of CO from the benzoyl fragment) |

| 93 | [C₆H₇N]⁺ (aminophenyl fragment) |

| 77 | [C₆H₅]⁺ (phenyl fragment) |

Interpretation: The mass spectrum will be dominated by the molecular ion or the protonated molecular ion. The fragmentation pattern will reflect the relative stability of the resulting carbocations and radical species. Cleavage of the C-N amide bond is a typical fragmentation pathway for such compounds.

Integrated Spectroscopic Analysis Workflow

A logical and systematic workflow is essential for the comprehensive characterization of 2-amino-N-(3-methylphenyl)benzamide.

Caption: Analytical workflow for the spectroscopic characterization.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive analytical toolkit for the structural characterization of 2-amino-N-(3-methylphenyl)benzamide. This guide outlines the standard experimental protocols and expected spectral data, offering a foundational reference for researchers in the pharmaceutical and chemical sciences. The detailed interpretation of the spectroscopic data ensures the unambiguous identification and quality assessment of this important synthetic intermediate, thereby supporting the advancement of drug discovery and development programs.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Raczynska, E. D., & Che, Z. (1999). Mass spectral fragmentation of tautomerizing N,N'-diarylbenzamidines. Journal of Mass Spectrometry, 34(9), 978–981. Retrieved from [Link]

-

Arjunan, V., Santhanam, R., & Mohan, S. (2012). Molecular structure, vibrational spectroscopic, first-order hyperpolarizability and HOMO, LUMO studies of 2-aminobenzimidazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 484–493. Retrieved from [Link]

-

Wang, R., Liu, Y., & Li, Y. (2019). A DOPO-based reactive flame retardant containing benzimidazole groups: Synthesis and its flame-retardation on epoxy resin. Polymers for Advanced Technologies, 30(11), 2736-2746. Retrieved from [Link]

-

Ghorbani-Vaghei, R., & Amiri, M. (2018). Palladium Nanoparticles Doped on the Chitosan Nanofibers Modified with 2‐Aminobenzaldehyde as a Nanocatalyst in Cross‐Coupling Reactions. ChemistrySelect, 3(38), 10711-10718. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Hussein, A. A., & Zainal, Z. (2012). Intercalation of anionic organic ultraviolet ray absorbers into layered zinc hydroxide nitrate. Journal of Solid State Chemistry, 196, 151–157. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, n-benzyl-2-(methylamino)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Gowda, B. T., Paulus, H., & Fuess, H. (2008). 2-Methyl-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 3-methyl-N-(2-phenylethyl)-N-hexadecyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 3-amino-N,N-diphenyl-. Retrieved from [Link]

-

Stenutz. (n.d.). N-(3-methylphenyl)benzamide. Retrieved from [Link]

-

Azab, M. E. (n.d.). Mohammad Emad Azab PhD Professor (Associate) at Ain Shams University. ResearchGate. Retrieved from [Link]

-

Gowda, B. T., Paulus, H., & Fuess, H. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. Retrieved from [Link]

-

PubChem. (n.d.). 3-amino-N-(2-methylphenyl)benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 26(11), 3298. Retrieved from [Link]

-

Gowda, B. T., Paulus, H., & Fuess, H. (2008). 2-Methyl-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2363. Retrieved from [Link]

Sources

2-amino-N-(3-methylphenyl)benzamide safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-amino-N-(3-methylphenyl)benzamide

Introduction

2-amino-N-(3-methylphenyl)benzamide is a benzamide derivative that serves as a valuable intermediate and building block in medicinal and industrial chemistry.[1] Its applications include the synthesis of novel pharmaceutical agents, particularly in the fields of oncology and antimicrobial research, as well as in the production of specialty chemicals.[1] The presence of a primary aromatic amine and an amide functional group imparts a specific reactivity profile that is advantageous for synthesis but also necessitates a thorough understanding of its potential hazards.

This guide is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the objective is not merely to list procedures but to provide a self-validating framework for safety, grounded in the principles of risk assessment and the hierarchy of controls. We will explore the physicochemical properties of this compound, its known and inferred hazards, and provide detailed protocols for its safe handling, storage, and emergency management. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

Section 1: Compound Identification and Physicochemical Properties

Unambiguous identification is the foundation of chemical safety. The properties of 2-amino-N-(3-methylphenyl)benzamide dictate its behavior under laboratory conditions and inform the necessary handling precautions.

Chemical Identity:

-

Systematic Name: 2-amino-N-(3-methylphenyl)benzamide[2]

-

Common Synonyms: 2-Amino-N-(m-tolyl)benzamide, N-(3-Methylphenyl) 2-aminobenzamide[2]

-

Molecular Weight: 226.27 g/mol [1]

The following table summarizes the key physicochemical data, which is critical for assessing its potential for aerosolization, solubility, and reactivity.